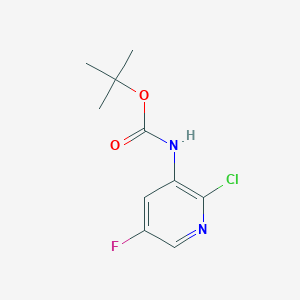
Tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate
Cat. No. B8147626
M. Wt: 246.66 g/mol
InChI Key: BEMRFTOJNOBPTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09174992B2
Procedure details


2-Chloro-5-fluoronicotinic acid (7.03 g, 40.0 mmol) was dissolved in a mixture of toluene (100 mL), tert-butanol (20 ml, 209 mmol), and triethylamine (6.8 ml, 48.9 mmol). Diphenylphosphoryl azide (9 ml, 41.8 mmol) was added slowly and the reaction heated at 90° C. After 2 hours the reaction was cooled and concentrated under reduced pressure. The residue was partitioned between water (100 mL), saturated sodium bicarbonate (70 mL) and ethyl acetate (300 mL). The organic was dried with magnesium sulfate and evaporated to dryness under reduced pressure. Purification using silica chromatography (hexane to ethyl acetate gradient) gave the desired tert-butyl (2-chloro-5-fluoropyridin-3-yl)carbamate (4.97 g, 20.15 mmol, 50.3% yield) as a thick oil.





Yield
50.3%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[CH:9][C:8]([F:11])=[CH:7][C:3]=1C(O)=O.[C:12]([OH:16])([CH3:15])([CH3:14])[CH3:13].C([N:19]([CH2:22]C)CC)C.C1(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:31])C=CC=CC=1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[C:3]([NH:19][C:22](=[O:31])[O:16][C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:7][C:8]([F:11])=[CH:9][N:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
7.03 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C(=O)O)C=C(C=N1)F
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)O
|
|
Name
|
|
|
Quantity
|
6.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Step Two
|
Name
|
|
|
Quantity
|
9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
90 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After 2 hours the reaction was cooled
|
|
Duration
|
2 h
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was partitioned between water (100 mL), saturated sodium bicarbonate (70 mL) and ethyl acetate (300 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic was dried with magnesium sulfate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC=C(C=C1NC(OC(C)(C)C)=O)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 20.15 mmol | |
| AMOUNT: MASS | 4.97 g | |
| YIELD: PERCENTYIELD | 50.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 50.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
